2-Methoxythieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-Methoxythieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methoxy group at the 2-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol can be achieved through various synthetic routes. One efficient method involves the Gewald reaction, followed by a tandem aza-Wittig reaction and cyclization process. The key step is an aza-Wittig reaction between iminophosphorane, 4-chlorophenyl isocyanine, and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methoxythieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-Methoxythieno[3,2-d]pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxythieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring, known for its diverse biological activities.
Uniqueness
2-Methoxythieno[3,2-d]pyrimidin-4-ol is unique due to the presence of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
Molecular Formula |
C7H6N2O2S |
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Molecular Weight |
182.20 g/mol |
IUPAC Name |
2-methoxy-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) |
InChI Key |
UKCWFXDMSQHAKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=O)N1)SC=C2 |
Origin of Product |
United States |
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